molecular formula C11H18O B14211424 2-Methylidenedec-9-enal CAS No. 832688-86-5

2-Methylidenedec-9-enal

Katalognummer: B14211424
CAS-Nummer: 832688-86-5
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: VWZREZKXTUYBRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidenedec-9-enal is an organic compound with the molecular formula C11H18O It is characterized by the presence of a methylidene group (a carbon double-bonded to another carbon) and an aldehyde group at the terminal position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenedec-9-enal can be achieved through several methods. One common approach involves the aldol condensation of decanal with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Decanal and formaldehyde.

    Catalyst: A base such as sodium hydroxide.

    Conditions: The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidenedec-9-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: 2-Methylidenedecanoic acid.

    Reduction: 2-Methylidenedec-9-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylidenedec-9-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group.

Wirkmechanismus

The mechanism of action of 2-Methylidenedec-9-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylidene group can participate in addition reactions, leading to the formation of new compounds. These interactions can affect cellular pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylindene: Another compound with a similar structure but different functional groups.

    Decanal: A related aldehyde with a similar carbon chain length but lacking the methylidene group.

    2-Methyl-1H-indene: A compound with a similar carbon framework but different functional groups.

Uniqueness

2-Methylidenedec-9-enal is unique due to the presence of both a methylidene group and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

832688-86-5

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

2-methylidenedec-9-enal

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10H,1-2,4-9H2

InChI-Schlüssel

VWZREZKXTUYBRH-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCC(=C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.